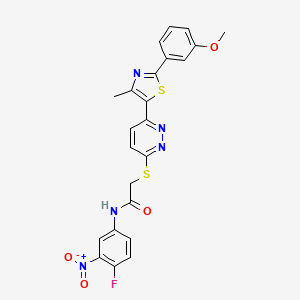

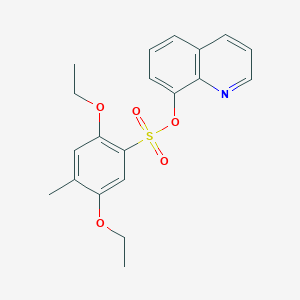

Quinolin-8-yl 2,5-diethoxy-4-methylbenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of Quinolin-8-yl 2,5-diethoxy-4-methylbenzenesulfonate involves several steps. The preparation of N-(quinolin-8-yl)benzamide is one of the key steps in the synthesis process . The synthesis of cobalt(II) pivalate is also mentioned, which is carried out by applying the methodology reported in a specific book .Molecular Structure Analysis

The molecular formula of Quinolin-8-yl 2,5-diethoxy-4-methylbenzenesulfonate is C20H21NO5S. Its molecular weight is 387.45.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Quinolin-8-yl 2,5-diethoxy-4-methylbenzenesulfonate include C-H or N-H activations . The general procedure of electrochemical oxidation and chemical oxidation are also part of the synthesis process .Scientific Research Applications

Organic Synthesis and Chemical Reactions

- A study by Zhang, Wang, and Wang (2013) outlines a method for direct arylvinylation of (quinolin-8-yl)methanone, highlighting its potential in organic synthesis (Zhang, Wang, & Wang, 2013).

- Bagdi and Hajra (2014) developed a new methodology for synthesizing pyrano[3,2-c]quinolin-2-one derivatives, emphasizing the role of Quinolin-8-yl derivatives in tandem cyclization reactions (Bagdi & Hajra, 2014).

Potential Medical Applications

- Li et al. (2014) reported the discovery of a tetracyclic quinoxaline derivative, highlighting its potential in treating neuropsychiatric and neurological disorders (Li et al., 2014).

- Liu et al. (2009) synthesized quinoline derivatives with immunosuppressive activity, indicating the potential medical applications of such compounds (Liu et al., 2009).

Material Science and Imaging

- Kim et al. (2012) explored quinolinium single crystals for THz wave applications, demonstrating the material science potential of these compounds (Kim et al., 2012).

- Fu-Qiang et al. (2014) discussed the use of a quinoline-based compound in the synthesis of a PET imaging probe for Tau pathologies, emphasizing its application in medical imaging (Fu-Qiang et al., 2014).

Mechanism of Action

Target of Action

Quinoline compounds have been known to interact with various biological targets, including enzymes and receptors, contributing to their diverse therapeutic profiles .

Mode of Action

A related compound, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, has been found to be active with an inhibition concentration value of (ic50) 294 μM . The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins also revealed the lesser binding energy with this compound . This suggests that Quinolin-8-yl 2,5-diethoxy-4-methylbenzenesulfonate may interact with its targets in a similar manner.

Biochemical Pathways

Quinoline compounds have been known to influence various biochemical pathways, including those involved in cell proliferation and apoptosis .

Result of Action

Related quinoline compounds have been known to exhibit anticancer activities .

properties

IUPAC Name |

quinolin-8-yl 2,5-diethoxy-4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5S/c1-4-24-17-13-19(18(25-5-2)12-14(17)3)27(22,23)26-16-10-6-8-15-9-7-11-21-20(15)16/h6-13H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCUYGCGASBEKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinolin-8-yl 2,5-diethoxy-4-methylbenzenesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5-((4-isopropylphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2378110.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2378111.png)

![2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide](/img/structure/B2378112.png)

![Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2378117.png)

![N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2378119.png)

![N-(sec-butyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2378122.png)

![N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2378126.png)